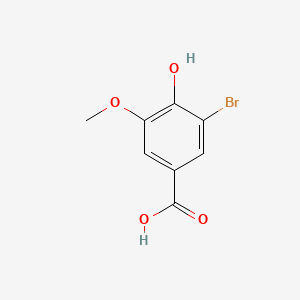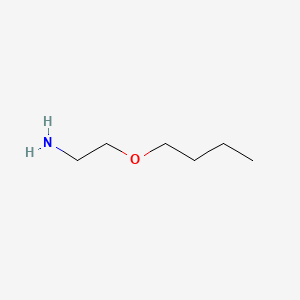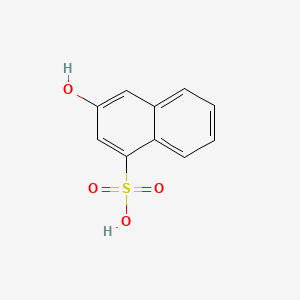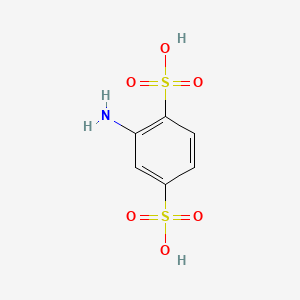
2-氨基苯-1,4-二磺酸
概述
描述
2-Aminobenzene-1,4-disulfonic acid (ABDSA) is an organic compound with the molecular formula C6H7NO6S2. It is an aryl sulfonic acid and is used in a variety of applications, including as a surfactant, a chelating agent, a corrosion inhibitor, and a dyeing agent. It is also used in the synthesis of various pharmaceuticals. ABDSA is a colorless, water-soluble solid that is insoluble in most organic solvents.
科学研究应用
导电聚合物
2-氨基苯-1,4-二磺酸: 用于合成导电聚合物。这些聚合物,例如聚苯胺,可以调节其电学特性,用于电子器件。 该化合物中的磺酸基团可以导致自掺杂,增强聚合物的导电性 .
纳米复合材料
该化合物作为创建具有改进电学性能的纳米复合材料的前体。 例如,当与L-抗坏血酸和银等其他材料结合时,它可以形成表现出金属行为的纳米复合材料,并有望用于电子领域 .
染料合成
2-氨基苯-1,4-二磺酸: 是生产染料的关键中间体。 它在创建偶氮染料中特别有用,偶氮染料因其鲜艳的色彩和对织物的牢固结合而被广泛用于纺织工业 .
安全和危害
2-Aminobenzene-1,4-disulfonic acid is classified as a skin irritant (H315) and an eye irritant (H319). It may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用机制
Target of Action
It’s known that this compound is used as an intermediate for dyes , suggesting that its targets could be related to coloration processes in various industries.
Mode of Action
As an intermediate for dyes, it likely interacts with other compounds during the dye synthesis process . The exact nature of these interactions and the resulting changes are subject to the specific synthesis process and the other compounds involved.
Result of Action
As a dye intermediate, its primary effect is likely the production of various dyes when combined with other compounds in a synthesis process .
Action Environment
The action of 2-Aminobenzene-1,4-disulfonic acid can be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that the presence and concentration of these solvents can affect its action. Additionally, it’s noted that the compound decomposes at temperatures higher than 120°C , indicating that temperature is a crucial factor for its stability.
生化分析
Biochemical Properties
2-Aminobenzene-1,4-disulfonic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in the synthesis of dyes and optical brighteners. For instance, it is converted to triazine derivatives, which are intermediates in the manufacture of these products . The interactions between 2-Aminobenzene-1,4-disulfonic acid and these biomolecules are crucial for the formation of stable and effective dye compounds.
Cellular Effects
The effects of 2-Aminobenzene-1,4-disulfonic acid on cellular processes are not extensively documented. It is known that this compound can cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins
Molecular Mechanism
At the molecular level, 2-Aminobenzene-1,4-disulfonic acid exerts its effects through binding interactions with specific biomolecules. It is involved in enzyme inhibition or activation, particularly in the synthesis of dyes and optical brighteners . The compound’s sulfonic acid groups are likely to play a role in these interactions, facilitating binding to target molecules and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Aminobenzene-1,4-disulfonic acid are important considerations. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may change, particularly if it undergoes degradation or interacts with other compounds in the environment. Long-term studies are required to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 2-Aminobenzene-1,4-disulfonic acid at different dosages in animal models have not been extensively studied. It is known to be toxic at high doses, causing skin and eye irritation
Metabolic Pathways
2-Aminobenzene-1,4-disulfonic acid is involved in metabolic pathways related to the synthesis of dyes and optical brighteners. It interacts with enzymes and cofactors that facilitate these processes . The compound’s role in these pathways is crucial for the production of stable and effective dye compounds.
Transport and Distribution
属性
IUPAC Name |
2-aminobenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCBULMAFILCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044751 | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-44-2 | |
| Record name | 2-Amino-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-p-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzene-1,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Aminobenzene-1,4-disulfonic acid act as a ligand in the formation of metal complexes?
A1: Yes, research indicates that 2-Aminobenzene-1,4-disulfonic acid can function as a ligand in the synthesis of metal complexes. A study investigated the formation of Co(II) complexes utilizing 2-Aminobenzene-1,4-disulfonic acid alongside 1,2-Bis(pyridin-4-yl)ethane and 2,6-Pyridinedicarboxylic acid. [] This suggests potential applications of 2-Aminobenzene-1,4-disulfonic acid in coordination chemistry and materials science.
Q2: Are there any computational studies investigating the properties of 2-Aminobenzene-1,4-disulfonic acid?
A2: Yes, computational chemistry has been employed to study 2-Aminobenzene-1,4-disulfonic acid. One study used the IEFPCM model to evaluate its molecular docking properties and analyze its spectroscopic behavior in various solvents. [] This approach provides valuable insights into the compound's electronic properties and potential interactions with other molecules.
Q3: Have any proton transfer salts involving 2-Aminobenzene-1,4-disulfonic acid been reported?
A3: While the provided research doesn't directly mention proton transfer salts with 2-Aminobenzene-1,4-disulfonic acid, a related study describes the formation of such salts with Benzo[d]thiazol-2-amine and various aromatic acids. [] Given the structural similarities, it's plausible that 2-Aminobenzene-1,4-disulfonic acid could also participate in similar salt formations, which might be of interest in crystal engineering and materials design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
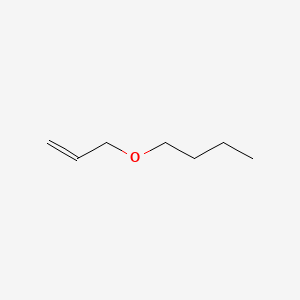

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)





